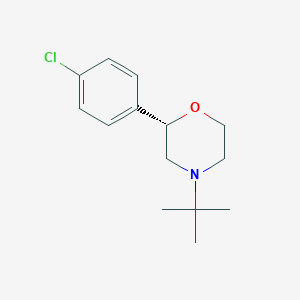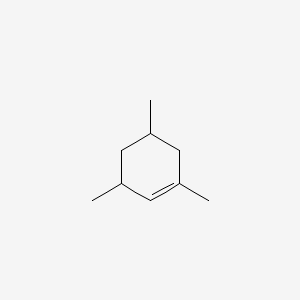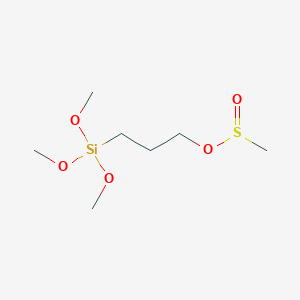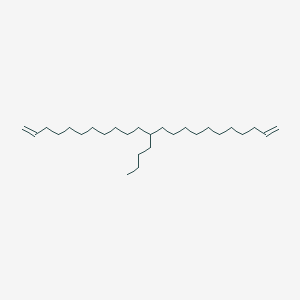
12-Butyltricosa-1,22-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Butyltricosa-1,22-diene is an organic compound with the molecular formula C27H52. It is a long-chain hydrocarbon featuring two double bonds, specifically located at the 1st and 22nd positions. This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 12-Butyltricosa-1,22-diene can be achieved through various synthetic routes. One notable method involves the isomerization of olefins. For instance, the reaction can be carried out in a slurry of potassium on alumina (K/Al2O3) in hexane, hexane/toluene (1:1), and toluene, yielding different percentages of olefin isomerization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions: 12-Butyltricosa-1,22-diene undergoes various chemical reactions typical of dienes. These include:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form the corresponding alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used under controlled temperatures to achieve desired products.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
12-Butyltricosa-1,22-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Industry: Used in the production of polymers and other materials where specific structural properties are required.
Mecanismo De Acción
The mechanism of action of 12-Butyltricosa-1,22-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form intermediate carbocations, which then undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple diene with two double bonds at the 1st and 3rd positions.
Isoprene: A naturally occurring diene with double bonds at the 1st and 4th positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 12-Butyltricosa-1,22-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity patterns compared to shorter-chain dienes.
Propiedades
Número CAS |
918442-42-9 |
|---|---|
Fórmula molecular |
C27H52 |
Peso molecular |
376.7 g/mol |
Nombre IUPAC |
12-butyltricosa-1,22-diene |
InChI |
InChI=1S/C27H52/c1-4-7-10-12-14-16-18-20-22-25-27(24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-5,27H,1-2,6-26H2,3H3 |
Clave InChI |
SZKBUGWVBLCLSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCCCC=C)CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


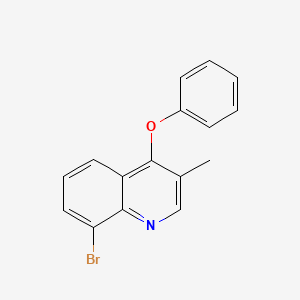
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
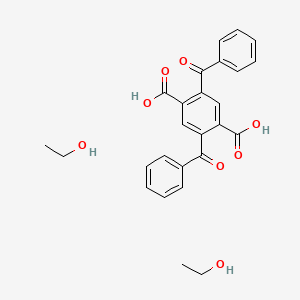
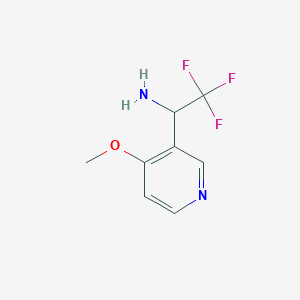
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
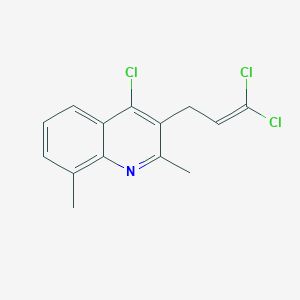

![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
